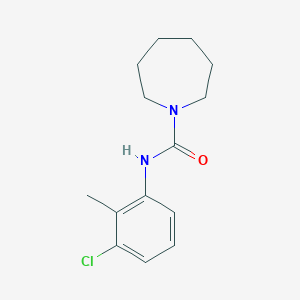![molecular formula C21H24FNO2 B5427562 2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5427562.png)
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol, commonly known as F13714, is a novel and potent compound that has gained attention in the scientific community for its potential applications in the field of neuroscience. In
作用机制
The mechanism of action of F13714 involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. F13714 acts as a partial agonist of the dopamine D3 receptor, which means that it can activate the receptor to a certain extent but not fully. The activation of the dopamine D3 receptor by F13714 results in the modulation of various signaling pathways, including the cAMP/PKA pathway and the ERK1/2 pathway.
Biochemical and Physiological Effects:
F13714 has been shown to have significant biochemical and physiological effects on the brain. It has been demonstrated to enhance the release of dopamine in the nucleus accumbens, which is a key region involved in reward and motivation. F13714 has also been shown to improve cognitive function and memory in animal models. Additionally, F13714 has been shown to reduce drug-seeking behavior in animal models of drug addiction.
实验室实验的优点和局限性
One of the main advantages of F13714 is its selectivity and potency for the dopamine D3 receptor. This makes it an ideal tool compound for studying the role of the dopamine D3 receptor in various neurological disorders. However, one of the limitations of F13714 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the study of F13714. One potential direction is the development of F13714-based therapies for neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. Another direction is the exploration of the potential synergy between F13714 and other compounds that target the dopamine D3 receptor. Additionally, further studies are needed to elucidate the long-term effects of F13714 on the brain and its potential side effects.
合成方法
F13714 is a synthetic compound that can be prepared through a multistep process starting from commercially available starting materials. The synthesis of F13714 involves the reaction of 5-methyl-2-nitrophenol with 2-(4-fluorophenyl)ethylamine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then subjected to a reductive amination reaction with piperidine and sodium cyanoborohydride to yield F13714.
科学研究应用
F13714 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to exhibit potent and selective binding to the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. F13714 has been used as a tool compound to study the role of the dopamine D3 receptor in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
属性
IUPAC Name |
[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(2-hydroxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-15-4-11-19(20(24)13-15)21(25)23-12-2-3-17(14-23)6-5-16-7-9-18(22)10-8-16/h4,7-11,13,17,24H,2-3,5-6,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMLGOUIGSHBOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N,N,N',N'-tetramethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5427490.png)
![N-(2-chlorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5427503.png)

![1'-[(6-methylpyridin-2-yl)carbonyl]-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5427505.png)
![2-{2-[(allylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5427512.png)
![1'-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-1-methylspiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5427517.png)

![5-[(2-fluorophenoxy)methyl]-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5427539.png)
![2-[benzyl(3-bromobenzyl)amino]ethanol](/img/structure/B5427541.png)
![4-[1-(2-naphthylsulfonyl)prolyl]morpholine](/img/structure/B5427548.png)
![N-{3-ethyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5427551.png)
![7-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5427552.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5427554.png)
![4-methoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5427555.png)